2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with 2-aminoindolizine-1-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indolizine derivatives with potential biological activities.
Biology: Studied for its interactions with biological targets and potential as a lead compound for drug development.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile can be compared with other indolizine derivatives such as:
3-Amino-2-(1H-pyrrol-2-yl)indolizine-1-carbonitrile: Known for its anticancer properties.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives: Studied for their antiviral activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other similar compounds.
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h1-8H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADMXOZPLCPNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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